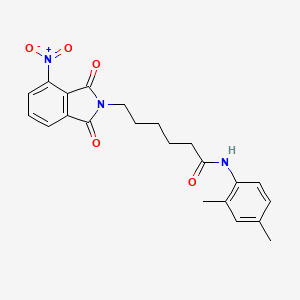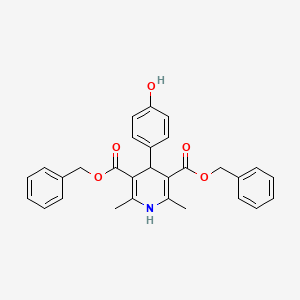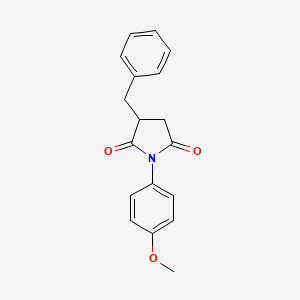![molecular formula C25H23N3O3S B11679027 ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11679027.png)
ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la clase de los compuestos heterocíclicos. Este compuesto presenta un anillo de pirazol, un anillo de tiofeno y un grupo funcional éster, lo que lo convierte en una molécula de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: La síntesis comienza con la formación del anillo de pirazol a través de la reacción de un derivado de hidrazina con una β-dicetona en condiciones ácidas o básicas.
Condensación aldólica: El derivado de pirazol sufre una condensación aldólica con un aldehído para formar la cetona α,β-insaturada correspondiente.
Formación del anillo de tiofeno: El anillo de tiofeno se sintetiza a través de una reacción de ciclación que involucra un compuesto dicarbonílico y azufre elemental o un reactivo que contiene azufre.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador ácido para formar el éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como recristalización, cromatografía y destilación para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el grupo cetona en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster, donde los nucleófilos como las aminas o los alcoholes reemplazan al grupo etoxilo para formar amidas u otros ésteres.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Aminas, alcoholes, en presencia de un catalizador básico o ácido
Productos principales
Oxidación: Ácidos carboxílicos, cetonas
Reducción: Alcoholes
Sustitución: Amidas, otros ésteres
Aplicaciones Científicas De Investigación
El 2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales, tintes y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo involucra su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o activación de enzimas involucradas en vías metabólicas.
Interacción con receptores: Modulación de la actividad del receptor para influir en las vías de señalización celular.
Alteración de la expresión génica: Afecta la expresión de genes relacionados con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
El 2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo se puede comparar con otros compuestos similares, como:
2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo: Estructura similar pero diferentes sustituyentes en los anillos de pirazol o tiofeno.
2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de metilo: Éster metílico en lugar de éster etílico.
2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de fenilo: Éster fenílico en lugar de éster etílico.
Estas comparaciones resaltan la singularidad del 2-({(E)-[3-metil-1-(4-metilfenil)-5-oxo-1,5-dihidro-4H-pirazo-4-ilideno]metil}amino)-4-feniltiofeno-3-carboxilato de etilo en términos de su grupo éster específico y el impacto potencial en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C25H23N3O3S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
ethyl 2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H23N3O3S/c1-4-31-25(30)22-21(18-8-6-5-7-9-18)15-32-23(22)26-14-20-17(3)27-28(24(20)29)19-12-10-16(2)11-13-19/h5-15,27H,4H2,1-3H3/b26-14+ |
Clave InChI |
GJYPFGHCVKJLNB-VULFUBBASA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678953.png)
![[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate](/img/structure/B11678958.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11678982.png)
![Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate](/img/structure/B11678996.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11679000.png)
![(2E)-2-(hydroxyimino)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B11679001.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679003.png)
![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11679011.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11679015.png)

![(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11679023.png)
![{3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11679024.png)
